

Introduction: The Indispensable Role of Boc-Proline in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl pyrrolidine-2-carboxylate*

Cat. No.: B7818786

[Get Quote](#)

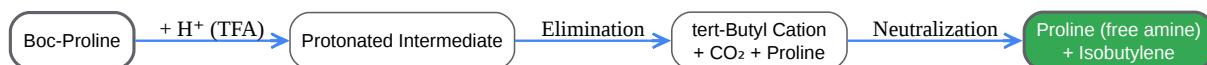
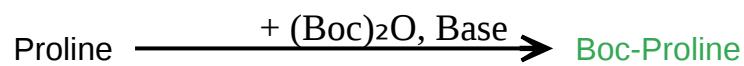
tert-Butyl pyrrolidine-2-carboxylate, commonly known in its protected amino acid form as Boc-proline, is a cornerstone of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. The molecule consists of a pyrrolidine ring, a five-membered non-aromatic heterocycle, with a carboxylic acid at the 2-position and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is the defining feature of the compound's utility; it is exceptionally stable under a wide range of non-acidic conditions yet can be selectively and cleanly removed with strong acids.^[1]

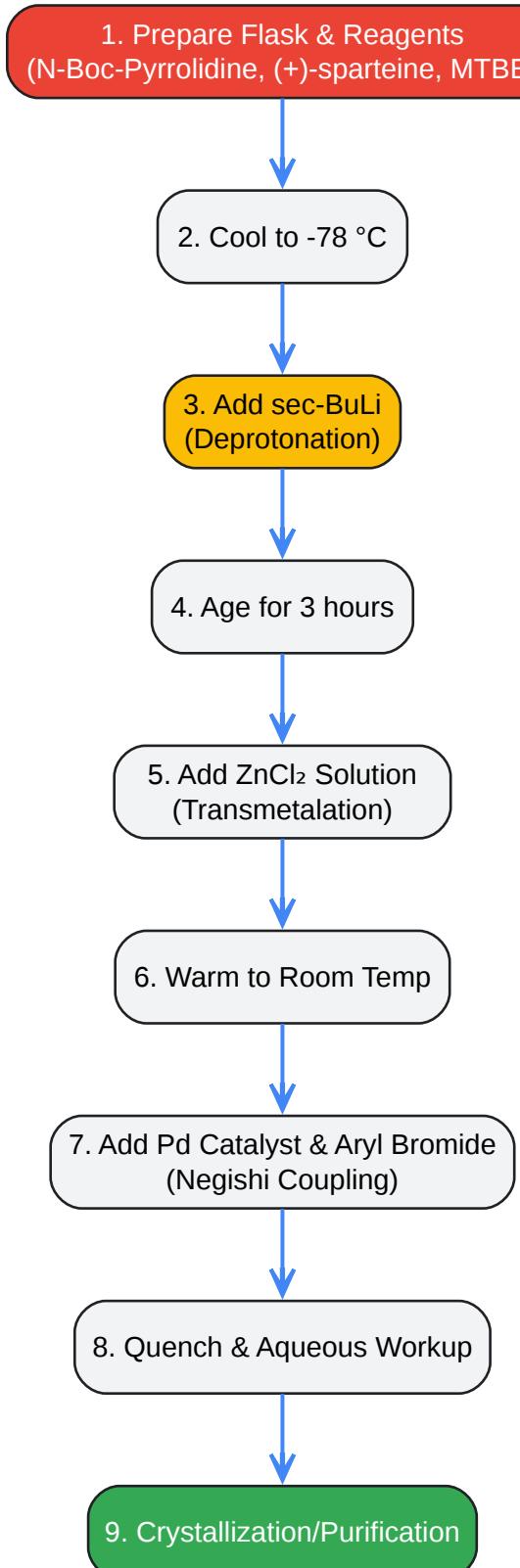
The inherent conformational rigidity of the proline ring disrupts common secondary protein structures like alpha-helices and beta-sheets, making it a critical tool for introducing specific turns or loops into peptide chains.^[2] This guide provides an in-depth exploration of the chemical identifiers, properties, synthesis, reactivity, and applications of **tert-butyl pyrrolidine-2-carboxylate**, with a focus on its most common enantiomer, Boc-L-proline.

Chemical Identifiers and Physicochemical Properties

The stereochemistry at the α -carbon is a critical determinant of the compound's biological and chemical properties. Both the L-form ((S)-configuration) and the D-form ((R)-configuration) are commercially available and utilized in research, with Boc-L-proline being the more common isomer, corresponding to the naturally occurring amino acid.

Identifier	Boc-L-proline ((2S)-isomer)	Boc-D-proline ((2R)-isomer)
IUPAC Name	(2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid	(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Synonyms	Boc-L-Pro-OH, N-(tert-Butoxycarbonyl)-L-proline	Boc-D-Pro-OH, N-(tert-Butoxycarbonyl)-D-proline
CAS Number	15761-39-4[2][3][4]	37784-17-1[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₄ [3]	C ₁₀ H ₁₇ NO ₄ [1]
Molecular Weight	215.25 g/mol [1][5]	215.25 g/mol [1]
Appearance	White to off-white crystalline powder[1][3]	White to off-white crystalline powder[1]
Melting Point	130 - 138 °C[3]	132 - 137 °C[1]
Optical Rotation	[α] ²⁰ /D -60° ± 4° (c=1 in acetic acid)[3]	[α] ²² /D +60° (c=2 in acetic acid)[1]
Solubility	Soluble in acetic acid[4]	
Storage	0 - 8 °C[3]	Room Temperature[1]



Core Synthesis and Key Chemical Reactions


Synthesis: The Boc Protection of Proline

The most common synthesis of **tert-butyl pyrrolidine-2-carboxylate** involves the protection of the secondary amine of proline. This is typically achieved by reacting L-proline or D-proline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, under basic conditions. The base deprotonates the carboxylic acid and facilitates the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of (Boc)₂O.

Base (e.g., NaOH)

(Boc)₂O

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 5. Boc-L-proline, 99% 15761-39-4 India [ottokemi.com]
- To cite this document: BenchChem. [Introduction: The Indispensable Role of Boc-Proline in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7818786#tert-butyl-pyrrolidine-2-carboxylate-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com